CDK8-IN-I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CDK8-IN-I is a potent CDK8 inhibitor.

Scientific Research Applications

CDK8 in Tumor and Stem Cell Pluripotency

CDK8 is crucial for tumor growth and maintaining tumor dedifferentiation. It has a role in controlling cancer and stem cell function. In vivo loss of CDK8 inhibits tumor growth and promotes differentiation. CDK8's expression correlates with embryonic stem cell pluripotency state, and its loss leads to stem cell differentiation. This is partially mediated by CDK8's regulation of MYC protein and downstream MYC target gene expression, similar in both embryonic stem cells and colon tumor cells. A CDK8-regulated embryonic stem cell MYC target gene signature is associated with poor outcomes in primary human colon cancers, indicating CDK8's role in maintaining undifferentiated states in tumors and embryonic stem cells (Adler et al., 2012).

CDK8's Role in Various Cancers

CDK8 plays a vital role in regulating transcription in cancers, either through association with the Mediator complex or by phosphorylating transcription factors. It acts as a key oncogenic driver in colorectal, breast, and hematological malignancies. CDK8-mediated activation of oncogenic pathways contributes to oncogenesis, but its role can vary in different cancer types. This diversity in biological functions and context-specific roles has spurred interest and controversy in developing CDK8 inhibitors as cancer therapies (Philip et al., 2018).

CDK8 in Regulating Transcription and Cell Cycle

CDK8, part of the Mediator complex, has a significant role in transcription regulation and cell cycle control. It can function as a transcriptional repressor or activator, impacting various transcriptional programs like the p53 network and Wnt/β-catenin pathway. CDK8's diverse roles in gene activation and its impact on cell cycle progression highlight its complexity as a transcriptional regulator (Galbraith et al., 2010).

CDK8 in Osteoclastogenesis and Bone Healing

CDK8/19 inhibitors have been shown to suppress osteoclastogenesis, a process crucial for bone resorption, by downregulating key factors in the process. This makes CDK8/19 inhibitors potential therapeutic agents for diseases involving excessive bone resorption. Additionally, these inhibitors promote osteoblast mineralization and enhance bone regeneration in animal models, indicating a potential role in bone healing and regeneration (Amirhosseini et al., 2019).

CDK8 in Hepatic Carcinogenesis

CDK8 has been implicated in hepatic carcinogenesis, with studies showing that miR-152-3p modulates post-transcriptional repression of CDK8 in liver cancer. This regulation of CDK8 expression by miR-152-3p suggests a potential therapeutic target for treating hepatocellular carcinoma (Yin et al., 2019).

CDK8 in Medulloblastoma

CDK8 plays a critical role in maintaining stemness and tumorigenicity in medulloblastoma stem cells. Its inhibition suppresses stem cell-associated signaling in medulloblastoma cells, indicating its importance in MYC-driven medulloblastoma and presenting a potential therapeutic approach (Wang et al., 2022).

properties

Product Name |

CDK8-IN-I |

|---|---|

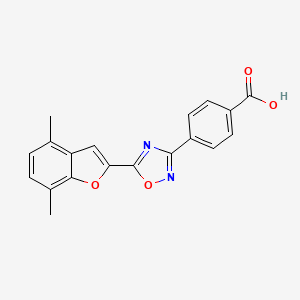

Molecular Formula |

C28H26N2O5S |

Molecular Weight |

502.59 |

IUPAC Name |

4-(4-Methylnaphthalen-1-yl)-2-((3-morpholinophenyl)sulfonamido)benzoic acid |

InChI |

InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |

InChI Key |

QFWAEPBEJCIANQ-UHFFFAOYSA-N |

SMILES |

O=C(O)C1=CC=C(C2=C3C=CC=CC3=C(C)C=C2)C=C1NS(=O)(C4=CC=CC(N5CCOCC5)=C4)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

CDK8-IN-I; CDK8INI; CDK8-INI; CDK8IN-I; CDK8 INI |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

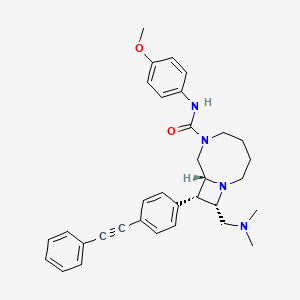

![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)

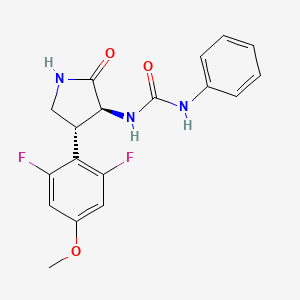

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)